5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to an oxazole carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and oxazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The piperidine sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and pain, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
- 2-[4-(2-METHYL-PIPERIDINE-1-SULFONYL)-PHENYL]-ETHYLAMINE HYDROCHLORIDE
- N-(4-(2-ETHYL-PIPERIDINE-1-SULFONYL)-PHENYL)-ACETAMIDE
Uniqueness
5-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the oxazole ring and the carboxamide group differentiates it from other similar compounds, potentially enhancing its biological activity and specificity .
Properties
IUPAC Name |
5-methyl-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-11-15(18-23-12)16(20)17-13-5-7-14(8-6-13)24(21,22)19-9-3-2-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECQEFCMCOWJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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